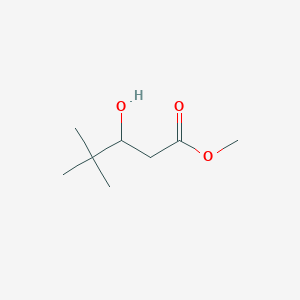

Methyl 3-Hydroxy-4,4-dimethylpentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-4,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-8(2,3)6(9)5-7(10)11-4/h6,9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKGPKOSRBEOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Hydroxy 4,4 Dimethylpentanoate

Stereoselective Synthesis of Methyl 3-Hydroxy-4,4-dimethylpentanoate and its Stereoisomers

Stereoselective synthesis of β-hydroxy esters like this compound involves creating the carbon-carbon bond or reducing a ketone with high control over the three-dimensional arrangement of the atoms. The primary goal is to produce a single enantiomer or diastereomer in high purity, which is essential for pharmaceutical and other specialized applications. Methodologies to achieve this include asymmetric catalytic hydrogenation of a β-keto ester precursor, diastereoselective aldol-type reactions using chiral auxiliaries, and enzymatic reactions that can distinguish between enantiomers. orgsyn.orgorgsyn.orgresearchgate.netnih.gov

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. researchgate.netnih.gov For the synthesis of chiral β-hydroxy esters, two prominent strategies are metal-based catalysis, particularly with ruthenium and palladium complexes, and organocatalysis, which uses small, metal-free organic molecules.

The design of effective chiral catalysts is critical for achieving high stereoselectivity. Ruthenium complexes containing the chiral bisphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are exceptionally effective for the asymmetric hydrogenation of β-keto esters to their corresponding β-hydroxy esters. orgsyn.orgresearchgate.net This method is characterized by its high chemical and optical yields, operational simplicity, and the ability to produce either enantiomer by selecting the appropriate (R)- or (S)-BINAP ligand. orgsyn.org The catalyst, often a BINAP-Ru(II) complex, facilitates the delivery of hydrogen to one face of the ketone, leading to a high enantiomeric excess (ee) in the final product. orgsyn.orgresearchgate.net

Palladium-catalyzed reactions are also versatile in asymmetric synthesis. nih.gov For instance, palladium catalysts are used in the hydrocarbonation and hydroamination of cyclopropenes to create allylated products. nih.gov While specific examples for the direct synthesis of this compound via hydrocarbonylation are not extensively detailed, the principles of palladium catalysis are broadly applicable to the formation of chiral centers.

Table 1: Performance of Ru-BINAP Complexes in Asymmetric Hydrogenation This table presents data for the asymmetric hydrogenation of analogous β-keto esters, illustrating the effectiveness of the Ru-BINAP catalytic system.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Methyl 3-oxobutanoate | (R)-BINAP-Ru(II) | (R)-Methyl 3-hydroxybutanoate | 95-97% | orgsyn.org |

| N-protected γ-amino β-keto esters | BINAP-Ru(II) | α-amido β-hydroxy phosphonic esters | High | researchgate.net |

Organocatalysis offers a metal-free alternative for asymmetric synthesis, avoiding issues of metal contamination in the final product. nih.gov L-proline and its derivatives are among the most studied organocatalysts, valued for their rigid ring structure that helps create a well-defined chiral environment for the reaction. organic-chemistry.orgmdpi.com These catalysts are particularly effective in promoting aldol (B89426) and Michael reactions. nih.govorganic-chemistry.orgresearchgate.net For example, L-proline can catalyze multicomponent reactions to create chiral pyran and thiopyran derivatives with good enantioselectivity. mdpi.com The catalytic cycle typically involves the formation of a chiral enamine or iminium ion intermediate, which then reacts stereoselectively with the electrophile. mdpi.com While proline itself can sometimes result in low enantioselectivity for certain reactions, various proline derivatives have been developed to enhance stereocontrol and yield. organic-chemistry.orgresearchgate.net

Chiral auxiliary-mediated synthesis is a robust strategy where a chiral molecule (the auxiliary) is temporarily incorporated into one of the reactants. numberanalytics.com This auxiliary directs the stereochemical outcome of a subsequent reaction before it is cleaved, yielding the desired enantiomerically enriched product. numberanalytics.comorgsyn.org This method provides a powerful tool for controlling stereochemistry in reactions like aldol additions. orgsyn.org

A notable example is the use of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297) (HYTRA) as a chiral auxiliary. orgsyn.org The doubly deprotonated form of HYTRA can undergo a stereoselective aldol addition with an aldehyde. Following the reaction, the auxiliary can be removed through hydrolysis, providing the non-racemic β-hydroxycarboxylic acid. orgsyn.org A key advantage of this method is that both enantiomers of the auxiliary are readily available, allowing for the synthesis of either enantiomer of the target product. orgsyn.org Furthermore, the chiral auxiliary can often be recovered and reused. orgsyn.org

Table 2: Examples of Chiral Auxiliary-Mediated Syntheses This table highlights the application of chiral auxiliaries in achieving stereocontrol in the synthesis of analogous chiral molecules.

| Chiral Auxiliary | Reaction Type | Product | Stereoselectivity | Reference |

| (R)-HYTRA | Aldol Addition | (R)-3-hydroxy-4-methylpentanoic acid | 92-94% ee | orgsyn.org |

| L-Valine derived bis-lactim ether | Aldol-type reaction with acetone | (R)-(-)-β-Hydroxyvaline precursor | >95% de | d-nb.info |

| (S)-1-phenylethanamine | Enamine formation and trifluoromethylthiolation | α-SCF3-β-ketoester | 33% ee | mdpi.com |

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. nih.gov This approach is valued for its mild reaction conditions and environmental compatibility. For producing chiral alcohols like this compound, two primary biocatalytic methods are employed: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture of the alcohol. orgsyn.orgnih.gov

The success of a biocatalytic process hinges on the selection of a suitable enzyme. nih.gov Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective transesterification. nih.gov In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile. nih.gov The efficiency of such processes can be enhanced by immobilizing the enzyme on a solid support and using additives like ionic liquids to stabilize the enzyme's structure. nih.gov

Another approach is the use of whole-cell biocatalysts, such as baker's yeast, for the asymmetric reduction of β-keto esters. orgsyn.orgresearchgate.net These microbial reductions can provide high enantiomeric purity, although the selectivity can be highly dependent on the substrate and reaction conditions. orgsyn.org To overcome limitations of naturally occurring enzymes, protein engineering can be employed to create variants with improved activity, stability, and stereoselectivity for a specific substrate. nih.gov This involves modifying the enzyme's active site to better accommodate the target molecule and control the reaction outcome. nih.gov

Biocatalytic Transformations and Enzymatic Resolution

Polyketide Synthase (PKS) Engineering for 3-Hydroxyacid Production

Engineered type I polyketide synthases (PKSs) represent a promising and sustainable platform for the biosynthesis of small molecules like 3-hydroxyacids, the precursors to esters such as this compound. Current time information in Athens, GR.wikipedia.orgnih.govsciencedaily.com The modular nature of these enzymes allows for rational design to produce a variety of specialty chemicals. Current time information in Athens, GR.wikipedia.orgnih.govsciencedaily.com While traditionally studied in Streptomyces, recent research has focused on more industrially relevant hosts like Pseudomonas putida. Current time information in Athens, GR.wikipedia.orgnih.govsciencedaily.com

Researchers have successfully engineered hybrid type I PKSs in P. putida for the production of various 3-hydroxyacids. nih.gov By manipulating the acyltransferase (AT) domains in the loading and extension modules of the PKS, the synthase can be programmed to accept different starter and extender units, thereby generating a diverse range of hydroxy acids. nih.gov For instance, the production of 3-hydroxy-2,4-dimethylpentanoic acid (3H24DMPA) has been demonstrated in engineered P. putida strains. nih.gov

Key to the successful implementation of these biosynthetic pathways is ensuring an adequate supply of the necessary precursor acyl-CoAs. nih.gov Engineering efforts have focused on optimizing the metabolism of branched-chain amino acids, which serve as precursors to the starter units for the PKS. nih.gov For example, by supplementing the culture medium with L-isoleucine, the production of 3-hydroxy-4-methylhexanoic acid (3H4MHA) was significantly boosted to 6.4 ± 0.2 mg/L. nih.gov

| Engineered Strain / Condition | Target 3-Hydroxyacid | Titer (mg/L) |

| Engineered P. putida | 3-Hydroxy-2,4-dimethylpentanoic acid (3H24DMPA) | Detectable |

| Engineered P. putida with L-isoleucine supplementation | 3-Hydroxy-4-methylhexanoic acid (3H4MHA) | 6.4 ± 0.2 |

| Engineered P. putida with L-isoleucine supplementation | 3-Hydroxy-4-methylpentanoic acid (3H4MPA) | 5.5 ± 0.1 |

Chemo- and Regioselective Synthesis Routes

Aldol Condensation Variants (e.g., Doubly Deprotonated HYTRA Method)

The aldol condensation is a powerful tool for the formation of carbon-carbon bonds and the synthesis of β-hydroxy carbonyl compounds. A highly stereoselective variant of this reaction utilizes the doubly deprotonated form of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA). This method has been successfully employed in the synthesis of chiral 3-hydroxyacids, which are direct precursors to this compound.

The procedure involves the generation of a lithium diisopropylamide (LDA) solution, which is then used to doubly deprotonate the HYTRA chiral auxiliary. The resulting enolate undergoes a highly diastereoselective aldol addition to an aldehyde. For the synthesis of a closely related compound, (R)-(+)-3-hydroxy-4-methylpentanoic acid, 2-methylpropanal is used as the aldehyde. The reaction is conducted at very low temperatures (below -126°C) to ensure high stereocontrol.

| Reactants | Key Reagents | Temperature (°C) | Product | Yield (%) |

| (R)-HYTRA, 2-methylpropanal | Lithium diisopropylamide | -128 to -106 | (R)-3-Hydroxy-4-methylpentanoic acid | 61-78 |

Palladium-Catalyzed Hydrocarbonylation of Enol Esters

Palladium-catalyzed hydrocarbonylation reactions offer a versatile method for the synthesis of carboxylic acid derivatives. While direct hydrocarbonylation of enol esters to β-hydroxy esters is not extensively documented for this specific target, the principles of related palladium-catalyzed reactions can be applied. These reactions typically involve the formation of a palladium-hydride species that adds across a carbon-carbon double bond, followed by the insertion of carbon monoxide and subsequent reaction with an alcohol to form the ester.

An ultramild method for the hydrocarbonylation of alkynes has been developed, which operates under atmospheric pressure of carbon monoxide and utilizes a hydrosilane to generate the palladium-hydride species, avoiding the need for strong acids. rsc.org This approach demonstrates the potential for developing milder and more functional-group-tolerant hydrocarbonylation procedures.

For the synthesis of this compound, a hypothetical route could involve the hydrocarbonylation of an enol ester derived from pivalaldehyde. The reaction would likely employ a palladium catalyst, a phosphine (B1218219) ligand, carbon monoxide, and methanol. The chemo- and regioselectivity of the carbon monoxide insertion would be crucial for the successful synthesis of the desired β-hydroxy ester.

Grignard and Organolithium Addition Reactions

Grignard and organolithium reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds through addition to carbonyl compounds. masterorganicchemistry.comlibretexts.org A plausible synthetic route to this compound involves the reaction of an appropriate organometallic reagent with a β-keto ester, such as methyl pivaloylacetate (methyl 4,4-dimethyl-3-oxopentanoate).

The reaction of a Grignard reagent, for example, methylmagnesium bromide, with methyl pivaloylacetate would proceed via nucleophilic addition to the ketone carbonyl. Subsequent acidic workup would yield the tertiary alcohol, this compound. It is important to note that Grignard reagents can also react with the ester functionality, potentially leading to double addition products. uoanbar.edu.iq However, the ketone carbonyl is generally more reactive than the ester, allowing for selective addition under carefully controlled conditions.

Similarly, an organolithium reagent like methyllithium (B1224462) could be employed. Organolithium reagents are generally more reactive than their Grignard counterparts. quora.com The reaction mechanism involves the nucleophilic attack of the organolithium reagent on the carbonyl carbon, forming a tetrahedral intermediate which is then protonated during workup to give the final tertiary alcohol. masterorganicchemistry.com

| β-Keto Ester | Organometallic Reagent | Product |

| Methyl pivaloylacetate | Methylmagnesium bromide | This compound |

| Methyl pivaloylacetate | Methyllithium | This compound |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govwikipedia.orgnumberanalytics.comslideshare.netmdpi.comorganic-chemistry.orgnih.govnih.govthieme-connect.de Two of the most well-known isocyanide-based MCRs are the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnih.govslideshare.netmdpi.comorganic-chemistry.org While this reaction does not directly yield a β-hydroxy ester, its ability to generate complex molecules with high atom economy makes it a relevant strategy in combinatorial chemistry. slideshare.net

The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, resulting in a bis-amide. wikipedia.orgnumberanalytics.comnih.govnih.govthieme-connect.de The Ugi reaction is known for its high yields and the ability to generate a wide diversity of products. wikipedia.orgthieme-connect.de Similar to the Passerini reaction, the direct synthesis of this compound via a standard Ugi reaction is not straightforward. However, modifications and variations of these MCRs could potentially be designed to access related structural motifs. The key advantage of MCRs lies in their ability to rapidly construct complex molecular scaffolds from simple starting materials in a single, efficient step. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. samaterials.com When evaluating the synthetic routes to this compound, several green chemistry metrics can be considered, including atom economy and the E-factor (environmental factor). libretexts.orgchembam.com

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chembam.comE-Factor is defined as the total mass of waste produced per unit of product. libretexts.orgchembam.com

The PKS engineering approach is inherently green as it utilizes renewable feedstocks and operates under mild, aqueous conditions. This biosynthetic route has the potential for a very low E-factor.

Aldol condensation reactions , particularly when conducted under solvent-free conditions, can be considered a greener alternative to traditional methods that use large volumes of organic solvents. The HYTRA method, while highly selective, involves stoichiometric use of the chiral auxiliary and requires cryogenic temperatures, which has energy implications.

Palladium-catalyzed reactions , while powerful, often rely on precious metal catalysts and can generate metallic waste. However, the development of highly efficient catalysts that can be used at low loadings and recycled can improve the green credentials of these methods. samaterials.com

Grignard and organolithium reactions are known for their high reactivity and efficiency in forming carbon-carbon bonds. However, they require strictly anhydrous conditions and often use ethereal solvents, which can contribute to the E-factor. Recent developments have explored performing these reactions in more environmentally friendly media, and even in the presence of water under certain conditions, which could significantly improve their green profile. sciencedaily.comresearchgate.netrsc.org

Atom Economy and Reaction Efficiency Maximization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. byjus.comresearchgate.net An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. researchgate.net Maximizing atom economy is a key goal in modern organic synthesis to reduce waste and improve resource efficiency. nih.govmdpi.com

Two classical methods for synthesizing β-hydroxy esters such as this compound are the Aldol reaction and the Reformatsky reaction. iitk.ac.inncert.nic.in The Aldol addition of a methyl acetate enolate to pivaldehyde represents a highly atom-economical route. In its ideal form, the reaction involves the direct addition of the two reactants with no loss of atoms, achieving a theoretical atom economy of 100%.

In contrast, the traditional Reformatsky reaction, which employs an α-haloester and a carbonyl compound in the presence of stoichiometric zinc metal, has a lower atom economy. byjus.comiitk.ac.in The reaction generates inorganic salts as byproducts (e.g., ZnBr₂), which constitute waste. For the synthesis of this compound from methyl bromoacetate (B1195939), pivaldehyde, and zinc, the zinc and bromine atoms are not incorporated into the final product, significantly reducing the atom economy. researchgate.net

| Synthetic Route | Reactants | Reagents/Catalysts | Theoretical Atom Economy | Key Byproducts |

|---|---|---|---|---|

| Aldol Addition | Methyl Acetate, Pivaldehyde | Base or Acid Catalyst | 100% | None (in ideal addition) |

| Reformatsky Reaction | Methyl Bromoacetate, Pivaldehyde | Zinc (stoichiometric) | < 100% | Zinc(II) Halide Salts |

Solvent-Free and Aqueous Media Syntheses

The elimination or replacement of volatile organic solvents is a primary goal of green chemistry to reduce environmental pollution and safety hazards. Research into solvent-free ("neat") reactions and syntheses in aqueous media has demonstrated significant potential for producing β-hydroxy esters.

Solvent-free Aldol reactions can be performed by mixing the neat reactants, often with a solid base catalyst. truman.edutruman.edu This approach is particularly effective when a melting point depression occurs upon mixing the solid reactants, creating a liquid eutectic mixture in which the reaction can proceed. truman.edu For the synthesis of this compound, a solvent-free condensation between a suitable methyl ester precursor and pivaldehyde could be facilitated by a solid base, minimizing waste and simplifying product isolation. nih.gov

The Reformatsky reaction has also been adapted to run under solvent-free conditions. Studies have shown that various aldehydes can react with α-haloesters and indium metal at room temperature without any solvent, affording β-hydroxy esters in good to excellent yields. researchgate.net This methodology avoids the use of traditional solvents like benzene (B151609) or diethyl ether, which are often employed in the classical Reformatsky reaction. byjus.com

Furthermore, conducting reactions in aqueous media is a highly attractive green alternative. While organometallic reagents like those in the classical Reformatsky reaction are typically water-sensitive, modifications using metals like indium have enabled such reactions to proceed in water. This demonstrates the potential for developing aqueous synthetic routes to β-hydroxy esters, combining environmental benefits with potentially unique reactivity and selectivity.

| Methodology | Reaction Type | Advantages | Potential Challenges |

|---|---|---|---|

| Solvent-Free Synthesis | Aldol, Reformatsky | Reduced solvent waste, simplified purification, potential for lower energy use. truman.edu | Mixing/mass transfer issues, potential for thermal decomposition. |

| Aqueous Media Synthesis | Modified Reformatsky, Aldol | Eliminates organic solvents, low cost, non-flammable, enhanced safety. | Low solubility of organic reactants, potential for hydrolysis of the ester. |

Sustainable Catalyst Development and Recyclability

The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, directly improving atom economy and reducing waste. For the synthesis of this compound, the development of sustainable and recyclable catalysts is a key area of research.

In the context of the Aldol reaction, heterogeneous catalysts offer significant advantages over homogeneous ones, as they can be easily separated from the reaction mixture and recycled. researchgate.netwikipedia.org Materials such as modified zeolites, hydrotalcites, and basic metal oxides have been investigated as robust, solid catalysts for Aldol condensations. researchgate.net Basic ionic liquids have also been developed as recyclable homogeneous catalysts for solvent-free Aldol reactions, offering high efficiency and the potential for reuse. nih.gov

For Reformatsky-type reactions, a major advancement is the replacement of stoichiometric zinc with catalytic amounts of other metals. organic-chemistry.org Metals such as indium, samarium, iron, and copper have been used to promote the reaction, reducing the amount of metal waste generated. organic-chemistry.orgwikipedia.orgnih.gov The development of enantioselective versions of the Reformatsky reaction often relies on chiral ligands in conjunction with a metal, and designing these catalytic systems for recyclability is an ongoing goal. acs.org

Biocatalysis represents another frontier in sustainable synthesis. The enzymatic reduction of the precursor ketoester, methyl 3-oxo-4,4-dimethylpentanoate, using ketoreductase enzymes could provide a highly selective and environmentally benign route to enantiomerically pure this compound. Enzymes operate under mild aqueous conditions and are biodegradable, aligning perfectly with green chemistry principles. nih.gov Furthermore, organocatalysts, which are small, metal-free organic molecules, are being developed for various transformations, including Michael additions and Aldol reactions, with a focus on catalyst recovery and reuse to enhance process sustainability. nih.govclockss.org

| Catalyst Type | Applicable Reaction | Key Features | Recyclability |

|---|---|---|---|

| Heterogeneous Solid Bases (e.g., Metal Oxides) | Aldol Condensation | Robust, high activity, avoids corrosive soluble bases. researchgate.net | Easily separated by filtration and reused. wikipedia.org |

| Recyclable Ionic Liquids | Aldol Condensation | Acts as both solvent and catalyst, high efficiency. nih.gov | Can be recovered by extraction or precipitation. nih.gov |

| Catalytic Metal Systems (e.g., Cu, Fe, SmI₂) | Reformatsky-type Reaction | Replaces stoichiometric zinc, milder conditions. organic-chemistry.orgnih.gov | Recycling can be complex but is an active area of research. |

| Enzymes (e.g., Ketoreductases) | Ketoester Reduction | High stereoselectivity, operates in water at mild temperatures. nih.gov | Can be immobilized on solid supports for recovery and reuse. |

| Organocatalysts | Aldol/Michael Additions | Metal-free, high selectivity, tunable structure. nih.gov | Can be designed for precipitation or filtration-based recovery. nih.gov |

Chemical Reactivity and Derivatization Studies of Methyl 3 Hydroxy 4,4 Dimethylpentanoate

Transformations of the Hydroxyl Group at C3

The secondary hydroxyl group at the C3 position is a key site for various chemical modifications, including oxidation, etherification, esterification, dehydration, and nucleophilic substitution. The steric hindrance imposed by the adjacent bulky tert-butyl group significantly influences the reactivity and reaction conditions for these transformations.

Oxidation Reactions to Carbonyl Compounds

The oxidation of the secondary hydroxyl group in Methyl 3-Hydroxy-4,4-dimethylpentanoate can yield the corresponding β-keto ester, Methyl 3-oxo-4,4-dimethylpentanoate. This transformation is a fundamental process in organic synthesis, providing access to a versatile intermediate.

Common oxidizing agents for the conversion of secondary alcohols to ketones can be employed. These include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are known for their selectivity and mild reaction conditions. Other modern oxidation methods, such as those employing Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) or Dess-Martin periodinane, are also applicable and often preferred due to their non-toxic nature and high yields.

The general transformation can be represented as follows:

Reaction Scheme: Oxidation of this compound

| Reactant | Reagents | Product |

| This compound | Oxidizing Agent (e.g., PCC, Swern, Dess-Martin) | Methyl 3-oxo-4,4-dimethylpentanoate |

The steric hindrance from the neighboring tert-butyl group might necessitate harsher reaction conditions or longer reaction times compared to less hindered secondary alcohols. However, the electronic-withdrawing effect of the adjacent ester group can facilitate the oxidation process.

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo etherification to form ethers or esterification to yield esters.

Etherification: The formation of an ether from the secondary alcohol typically requires the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. This is followed by a nucleophilic substitution reaction (Williamson ether synthesis) with an alkyl halide. Due to the steric hindrance of the neopentyl-like environment, the use of more reactive alkylating agents like methyl iodide or benzyl (B1604629) bromide would be favored.

Esterification: The hydroxyl group can be readily esterified using various methods. A common laboratory procedure involves the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid. For instance, reaction with acetyl chloride would yield Methyl 3-acetoxy-4,4-dimethylpentanoate. The bulky nature of the substrate may influence the rate of these reactions. nih.gov

The following table summarizes representative etherification and esterification reactions:

| Reaction Type | Reagents | Product |

| Etherification (Methyl Ether) | 1. NaH2. CH₃I | Methyl 3-methoxy-4,4-dimethylpentanoate |

| Esterification (Acetate Ester) | Acetyl chloride, Pyridine | Methyl 3-acetoxy-4,4-dimethylpentanoate |

Dehydration Pathways and Olefin Formation

Dehydration of this compound is expected to yield α,β-unsaturated esters, which are valuable synthons in organic chemistry. This elimination reaction can be catalyzed by either acid or base.

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Subsequent elimination of water can lead to the formation of Methyl 4,4-dimethylpent-2-enoate. libretexts.orgopenstax.org However, a competing reaction pathway involving a 1,2-methyl shift (Wagner-Meerwein rearrangement) could occur due to the formation of a secondary carbocation adjacent to a quaternary center. stackexchange.com This rearrangement would lead to a more stable tertiary carbocation, potentially resulting in the formation of isomeric unsaturated esters.

Base-catalyzed dehydration proceeds via an E1cB mechanism, where the acidic α-proton is first abstracted to form an enolate, followed by the elimination of the hydroxide (B78521) ion. libretexts.orgopenstax.org This pathway would exclusively yield the conjugated product, Methyl 4,4-dimethylpent-2-enoate.

A summary of the potential dehydration products is presented below:

| Conditions | Proposed Mechanism | Major Product | Minor/Rearranged Product(s) |

| Acid-catalyzed (e.g., H₂SO₄, heat) | E1 (with potential rearrangement) | Methyl 4,4-dimethylpent-2-enoate | Methyl 3,4-dimethylpent-3-enoate |

| Base-catalyzed (e.g., NaH, heat) | E1cB | Methyl 4,4-dimethylpent-2-enoate | None |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group is challenging due to the poor leaving group ability of the hydroxide ion (OH⁻). libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

Common strategies include:

Conversion to a Tosylate: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate (-OTs), which is an excellent leaving group. The resulting tosylate can then be readily displaced by a wide range of nucleophiles (e.g., azide, cyanide, halides) in an Sₙ2 reaction.

Reaction with Thionyl Chloride or Phosphorus Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide, respectively.

The steric hindrance at the reaction center will favor Sₙ2 reactions with small, unhindered nucleophiles.

Reactions of the Methyl Ester Moiety

The methyl ester group in this compound is also susceptible to chemical transformations, with hydrolysis being the most common and significant reaction.

Hydrolysis Processes and Carboxylic Acid Formation

Hydrolysis of the methyl ester moiety leads to the formation of the corresponding carboxylic acid, 3-Hydroxy-4,4-dimethylpentanoic acid. This reaction can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com To drive the equilibrium towards the carboxylic acid, an excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide, is used. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. orgsyn.org

Due to the steric hindrance around the ester group, the rate of hydrolysis, particularly under basic conditions, might be slower compared to less hindered esters. The choice of reaction conditions, such as temperature and the concentration of the acid or base, can be optimized to achieve efficient hydrolysis. orgsyn.orgreddit.com

The hydrolysis reaction is summarized in the table below:

| Reaction Type | Reagents | Intermediate/Product | Final Product (after workup) |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O, heat | 3-Hydroxy-4,4-dimethylpentanoic acid + Methanol | 3-Hydroxy-4,4-dimethylpentanoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O/MeOH, heat2. H₃O⁺ | Sodium 3-hydroxy-4,4-dimethylpentanoate | 3-Hydroxy-4,4-dimethylpentanoic acid |

Reduction to Primary Alcohols and Diols

The reduction of the ester functionality in this compound to a primary alcohol can be effectively achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this transformation, capable of reducing esters to primary alcohols. chegg.comchegg.com The reaction involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde, which upon acidic workup, yields the primary alcohol.

Concurrently, the existing secondary hydroxyl group at the C3 position can also be retained or potentially reduced depending on the reaction conditions and the specific reagents employed. However, the primary transformation with LiAlH₄ is the reduction of the ester to a primary alcohol, which would result in the formation of 4,4-dimethylpentane-1,3-diol.

This compound → 4,4-dimethylpentane-1,3-diol

Detailed mechanistic steps for the reduction of the ester group are as follows:

Nucleophilic attack by the hydride ion (H⁻) from LiAlH₄ on the ester carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the methoxide (B1231860) leaving group to form an aldehyde intermediate.

A second nucleophilic attack by a hydride ion on the aldehyde carbonyl carbon.

Formation of an alkoxide intermediate.

Protonation of the alkoxide during aqueous workup to yield the primary alcohol.

| Reactant | Reagent | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | 1. LiAlH₄ 2. H₃O⁺ | 4,4-dimethylpentane-1,3-diol | Ester to Primary Alcohol |

Transesterification Processes

Transesterification is a crucial process for modifying the ester group of this compound, often employed to synthesize different alkyl esters or for kinetic resolution of racemic mixtures. nih.gov This process involves the reaction of the methyl ester with an alcohol in the presence of a catalyst, which can be an acid, a base, or an enzyme.

Enzymatic transesterification, particularly using lipases, has gained significant attention due to its high selectivity and mild reaction conditions. nih.govnih.gov Lipases can selectively acylate one enantiomer of a racemic mixture of a secondary alcohol, such as the hydroxyl group in this compound, allowing for the separation of enantiomers. This enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure β-hydroxy esters. chemsrc.com

A typical lipase-catalyzed transesterification for kinetic resolution would involve reacting racemic this compound with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770) like Candida antarctica lipase B (CALB). One enantiomer will be preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer.

| Catalyst Type | Typical Catalyst | Acyl Donor | Purpose | Key Feature |

|---|---|---|---|---|

| Enzymatic | Lipase (e.g., Candida antarctica lipase B) | Vinyl acetate, Isopropenyl acetate | Kinetic Resolution | High enantioselectivity |

| Acid-Catalyzed | H₂SO₄, HCl | Various alcohols (e.g., ethanol, propanol) | Synthesis of different esters | Equilibrium-driven process |

| Base-Catalyzed | NaOCH₃, K₂CO₃ | Various alcohols | Synthesis of different esters | Generally faster than acid catalysis |

Stereochemical Transformations and Epimerization Studies

Stereochemical transformations of the chiral center at the C3 position of this compound are of great importance for the synthesis of stereochemically defined molecules. One of the most effective methods for inverting the stereochemistry of a secondary alcohol is the Mitsunobu reaction. rsc.orgorgsyn.org This reaction allows for the conversion of an alcohol to a variety of other functional groups with a complete inversion of stereochemistry. chemsrc.com

In the context of this compound, the hydroxyl group can be reacted with a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This results in the formation of an ester with the opposite stereochemistry at the C3 position. The reaction proceeds via an Sₙ2 mechanism, where the carboxylate acts as the nucleophile, attacking the carbon atom bearing the activated hydroxyl group.

Epimerization, the change in configuration at one of several stereogenic centers, can be a competing or desired process. For β-hydroxy carbonyl compounds, epimerization can sometimes occur via a dehydration/hydration mechanism, particularly under certain enzymatic or acidic/basic conditions. nih.gov This would involve the formation of an α,β-unsaturated intermediate followed by the re-addition of water.

| Transformation | Reagents/Method | Outcome at C3 | Key Intermediate/Mechanism |

|---|---|---|---|

| Stereochemical Inversion | Mitsunobu Reaction (Carboxylic acid, PPh₃, DEAD/DIAD) | Inversion of configuration (e.g., R to S) | Sₙ2 attack on an alkoxyphosphonium salt |

| Epimerization | Dehydration/Hydration (enzymatic or chemical) | Formation of a mixture of epimers | α,β-unsaturated ester intermediate |

| Enzymatic Kinetic Resolution | Lipase-catalyzed acylation | Separation of enantiomers | Preferential reaction of one enantiomer |

Functional Group Interconversions Involving the Aliphatic Backbone

Functional group interconversions on the aliphatic backbone of this compound, at positions other than the ester and hydroxyl groups, allow for the synthesis of a diverse range of derivatives. These modifications can be challenging due to the relative inertness of C-H bonds. However, modern synthetic methods provide avenues for such transformations.

One approach is through radical C(sp³)–H functionalization. This can involve the generation of a radical at a specific carbon atom on the aliphatic chain, which can then be trapped by a variety of reagents to introduce new functional groups. For instance, selective halogenation at the C2 or C5 positions could potentially be achieved using specific radical initiators and halogen sources.

Another strategy involves the use of directing groups to achieve site-selective C-H activation. While the existing hydroxyl and ester groups can act as directing groups, their influence might favor reactions at adjacent positions. Palladium-catalyzed β-C(sp³)–H activation of esters has been reported, which could potentially be applied to functionalize the C2 or C4 positions of the pentanoate backbone. Furthermore, derivatives of 3-hydroxy-4,4-dimethylpentanoic acid with an amino group at the C2 position have been synthesized, indicating that the C2 position is accessible for functionalization. rsc.orgnih.gov

These advanced synthetic methods open up possibilities for creating a wide array of analogs of this compound with modified aliphatic backbones, which can be useful for structure-activity relationship studies in various applications.

Mechanistic Investigations and Reaction Kinetics of Methyl 3 Hydroxy 4,4 Dimethylpentanoate Transformations

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of Methyl 3-Hydroxy-4,4-dimethylpentanoate, a β-hydroxy ester, is primarily achieved through carbon-carbon bond-forming reactions that unite an ester-derived nucleophile with an aldehyde electrophile. The most pertinent synthetic routes are the Aldol (B89426) and Reformatsky reactions.

Aldol-Type Addition: A primary pathway to synthesize this compound is through a base- or Lewis acid-mediated Aldol-type addition. In this scenario, a pre-formed enolate of a methyl ester, such as methyl acetate (B1210297), acts as the nucleophile. This enolate attacks the electrophilic carbonyl carbon of pivalaldehyde (2,2-dimethylpropanal).

The base-catalyzed mechanism proceeds in three main steps:

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), abstracts an α-proton from methyl acetate to form a lithium enolate. This step is typically irreversible when using a strong base. organic-chemistry.org

Nucleophilic Attack: The generated enolate attacks the carbonyl carbon of pivalaldehyde. This forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate. libretexts.org

Protonation: An aqueous workup step protonates the alkoxide to yield the final β-hydroxy ester product, this compound. libretexts.org

Reformatsky Reaction: The Reformatsky reaction provides an alternative and classic route to β-hydroxy esters. numberanalytics.combyjus.com This reaction involves an α-haloester, a carbonyl compound, and metallic zinc. iitk.ac.inpw.live For the target molecule, this would involve the reaction of methyl bromoacetate (B1195939) with pivalaldehyde.

The mechanism is generally understood as follows:

Organozinc Formation: Metallic zinc undergoes oxidative insertion into the carbon-halogen bond of methyl bromoacetate. This forms an organozinc intermediate known as a Reformatsky enolate or zinc enolate. pw.liveorganic-chemistry.org

Coordination and Addition: The carbonyl oxygen of pivalaldehyde coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate's α-carbon on the aldehyde's carbonyl carbon, proceeding through a cyclic, six-membered transition state. byjus.com

Hydrolysis: Subsequent acidic workup hydrolyzes the zinc alkoxide intermediate to afford this compound. byjus.com

A key advantage of the Reformatsky reaction is that the organozinc reagents are generally less basic than their lithium or magnesium (Grignard) counterparts, which can reduce side reactions. organic-chemistry.org

Kinetic Studies of Derivatization and Decomposition Reactions

While specific kinetic data for this compound is not extensively documented, the rates of its formation, derivatization (e.g., further esterification), and decomposition can be inferred from studies on analogous systems.

Kinetics of Thermal Decomposition: β-hydroxy esters are known to undergo thermal decomposition (thermolysis). Theoretical and experimental studies on similar compounds indicate that the process occurs via a concerted, unimolecular elimination reaction through a six-membered cyclic transition state. acs.orgresearchgate.net This reaction typically yields a mixture of products, primarily an alkene and a carboxylic acid, or through a different pathway, a ketone/aldehyde and a different ester. For this compound, a plausible decomposition pathway involves the formation of methyl acetate and pivalaldehyde. The reaction is generally found to follow first-order kinetics. nih.gov

The rate of decomposition is influenced by the structure of the ester and the reaction conditions (gas phase vs. solution, temperature). Computational studies on related ethyl β-hydroxycarboxylates have shown that the formation of an aldehyde/ketone and an enol intermediate is the kinetically favored pathway. researchgate.net

Below is a table summarizing typical kinetic parameters for relevant reaction types based on studies of analogous compounds.

| Reaction Type | Typical Rate Order | Typical Activation Energy (Ea) | Rate-Determining Step |

|---|---|---|---|

| Acid-Catalyzed Esterification | Second-Order Overall | 60-65 kJ/mol | Nucleophilic attack of the alcohol on the protonated carbonyl |

| Base-Mediated Aldol Addition | Varies with conditions | Not broadly generalizable | Nucleophilic addition of the enolate to the carbonyl |

| Thermal Decomposition (Thermolysis) | First-Order | 150-200 kJ/mol | Concerted elimination via cyclic transition state |

Stereochemical Course and Transition State Analysis

The stereochemical outcome of the synthesis of β-hydroxy esters is dictated by the geometry of the transition state during the carbon-carbon bond-forming step.

Aldol Addition Transition State: For Aldol-type reactions, the Zimmerman-Traxler model provides a powerful framework for predicting stereochemistry. harvard.edu It proposes a six-membered, chair-like transition state where the metal cation (e.g., Li⁺) coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. wikipedia.orgmasterorganicchemistry.com The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). harvard.edulibretexts.org

In the synthesis of this compound from the enolate of methyl acetate, the enolate itself is achiral and has no substituents on the double bond, so it can only form one geometric isomer. The attack on the prochiral pivalaldehyde creates a new stereocenter at the C3 position. While this specific reaction does not produce diastereomers, the Zimmerman-Traxler model is crucial for understanding the facial selectivity of the attack and is fundamental in more complex asymmetric variants. nih.gov

Reformatsky Reaction Transition State: The transition state of the Reformatsky reaction is also believed to involve a six-membered, chair-like arrangement incorporating the zinc atom, the enolate oxygen, the carbonyl oxygen, and the two carbons forming the new bond. byjus.com The steric demands of the reactants, such as the bulky tert-butyl group of pivalaldehyde and the ester group, will influence the preferred geometry of this transition state, thereby controlling the facial selectivity of the addition.

Computational Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction mechanisms where experimental data is scarce. nih.gov For the transformations of this compound, DFT can be used to model the entire reaction coordinate for its synthesis and decomposition.

Modeling Synthetic Pathways: DFT calculations can map the potential energy surface for the Aldol or Reformatsky reactions. nih.gov This involves optimizing the geometries and calculating the energies of reactants, intermediates, transition states, and products. By comparing the activation energies of different possible pathways and transition state conformers (e.g., chair vs. boat), computational models can predict the most likely reaction mechanism and stereochemical outcome. numberanalytics.com For instance, calculations can quantify the energy penalty associated with placing a bulky group like a tert-butyl group in an axial position within the Zimmerman-Traxler transition state, thus rationalizing the observed stereoselectivity. nih.gov

Analyzing Decomposition Reactions: For decomposition reactions, DFT is used to locate the cyclic transition state and calculate the activation barrier for the elimination process. researchgate.net These calculations can confirm whether the mechanism is concerted or stepwise and can elucidate the electronic nature of the transition state through methods like Natural Bond Orbital (NBO) analysis, which examines charge distribution and bond formation/breaking progress. rsc.org

The table below illustrates the type of data that can be obtained from computational studies of these reaction mechanisms.

| Computational Output | Significance |

|---|---|

| Optimized Geometries (Reactants, TS, Products) | Provides bond lengths and angles of key structures. |

| Activation Energy (ΔG‡) | Predicts reaction rates and identifies the rate-determining step. |

| Reaction Energy (ΔGr) | Determines if a reaction is thermodynamically favorable (exergonic/endergonic). |

| Vibrational Frequencies | Confirms stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). |

| NBO/Charge Analysis | Shows how electron density shifts during the reaction. |

Applications of Methyl 3 Hydroxy 4,4 Dimethylpentanoate As a Chiral Building Block and Synthetic Intermediate

Utilization in the Total Synthesis of Complex Organic Molecules

The enantiopure nature of methyl 3-hydroxy-4,4-dimethylpentanoate makes it an attractive starting material or key intermediate in the synthesis of complex, biologically active natural products and other target molecules.

In the realm of synthetic organic chemistry, the use of chiral building blocks is a powerful strategy for the efficient construction of enantiomerically pure complex molecules. This compound serves as such a fragment, where its inherent chirality is transferred to the target molecule. Synthetic strategies often involve the modification of its ester and alcohol functionalities to elaborate the carbon skeleton.

For instance, the hydroxyl group can be protected, and the ester can be reduced or converted to other functional groups to allow for chain extension. The tert-butyl group provides significant steric hindrance, which can influence the facial selectivity of reactions at adjacent centers. One documented application involves its use in Lewis acid-mediated diastereoselective reactions, highlighting its role in creating new stereocenters with high selectivity. escholarship.org The inherent stereochemistry of the starting material guides the formation of subsequent stereocenters, a tactic frequently employed in the total synthesis of natural products.

This compound is a direct precursor to (3R)-3-hydroxy-4,4-dimethylpentanoic acid and its various derivatives. nih.gov The hydrolysis of the methyl ester under basic or acidic conditions yields the corresponding carboxylic acid, a versatile intermediate in its own right.

These β-hydroxy acids and their derivatives are important structural motifs found in a variety of natural products and pharmaceuticals. The ability to generate these chiral acids from a readily available ester makes it a valuable synthetic tool. The carboxylic acid can be activated and coupled with amines to form amides, or used in other carbon-carbon bond-forming reactions. The hydroxyl group can also be derivatized to introduce further complexity.

Table 1: Transformations of this compound

| Starting Material | Reagents | Product | Application |

| This compound | LiOH, H₂O/THF | (3R)-3-Hydroxy-4,4-dimethylpentanoic acid | Intermediate for further synthesis |

| This compound | LAH, Et₂O | (R)-4,4-dimethylpentane-1,3-diol | Diol building block |

| (3R)-3-Hydroxy-4,4-dimethylpentanoic acid | Amine, Coupling Agent | Chiral β-hydroxy amides | Synthesis of bioactive molecules |

Asymmetric Induction in Subsequent Synthetic Steps

The existing stereocenter in this compound can exert a powerful influence on the stereochemical outcome of reactions at nearby positions, a phenomenon known as asymmetric induction. The steric bulk of the tert-butyl group and the coordinating ability of the hydroxyl group are key to directing the approach of reagents.

In diastereoselective reactions, such as alkylations or reductions of a ketone installed at a neighboring position, the chiral center can favor the formation of one diastereomer over the other. escholarship.org This substrate-controlled stereoselectivity is a cornerstone of modern asymmetric synthesis, allowing for the construction of molecules with multiple, well-defined stereocenters without the need for chiral catalysts in every step. The predictability of this induction, often rationalized by models such as Felkin-Anh or chelation control, makes this compound a reliable chiral auxiliary.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large collections of related compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. nih.govimperial.ac.uk Chiral building blocks like this compound are valuable scaffolds for the creation of diverse libraries of stereochemically defined molecules.

By utilizing its two functional handles—the hydroxyl group and the ester—a variety of substituents can be introduced in a systematic manner. For example, the hydroxyl group can be acylated with a diverse set of carboxylic acids, while the ester can be converted to a library of amides by reacting it with a range of amines. This parallel synthesis approach allows for the creation of a large number of distinct compounds from a single chiral precursor. The resulting libraries of chiral β-hydroxy esters and amides can then be screened for biological activity, with the knowledge that each member of the library has a defined stereochemistry, which is often crucial for biological function.

Advanced Analytical and Spectroscopic Characterization in Academic Research

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of Methyl 3-Hydroxy-4,4-dimethylpentanoate. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound (C8H16O3) is 160.10994 Da. uni.lu

In typical HRMS analysis using soft ionization techniques like Electrospray Ionization (ESI), the molecule is observed as various adducts. The precise mass measurements of these adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, are compared against theoretical values calculated from the elemental formula. A match within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the compound's identity.

| Adduct Type | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₈H₁₇O₃⁺ | 161.11722 |

| [M+Na]⁺ | C₈H₁₆NaO₃⁺ | 183.09916 |

| [M+K]⁺ | C₈H₁₆KO₃⁺ | 199.07310 |

| [M+NH₄]⁺ | C₈H₂₀NO₃⁺ | 178.14376 |

| [M-H]⁻ | C₈H₁₅O₃⁻ | 159.10266 |

This interactive table presents predicted high-resolution mass spectrometry data for various adducts of this compound. Data sourced from PubChemLite. uni.lu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within this compound.

The ¹H NMR spectrum would reveal distinct signals for each chemically non-equivalent proton. The nine protons of the tert-butyl group are expected to appear as a sharp singlet, while the methyl ester protons would also be a singlet. The protons of the methylene (B1212753) group (at C2) and the methine proton (at C3) would show characteristic splitting patterns due to spin-spin coupling. Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, with chemical shifts indicating the type of carbon (e.g., carbonyl, oxygen-bearing, or alkyl).

| Position/Group | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|---|

| C1 (C=O) | ¹³C | ~172-175 | - | - |

| C2 (-CH₂-) | ¹H | ~2.4-2.6 | Doublet of Doublets (dd) | 2H |

| C2 (-CH₂-) | ¹³C | ~45-50 | - | - |

| C3 (-CH(OH)-) | ¹H | ~3.8-4.0 | Doublet of Doublets (dd) | 1H |

| C3 (-CH(OH)-) | ¹³C | ~75-80 | - | - |

| C4 (-C(CH₃)₃) | ¹³C | ~30-35 | - | - |

| C5 (-C(CH₃)₃) | ¹H | ~0.9-1.0 | Singlet (s) | 9H |

| C5 (-C(CH₃)₃) | ¹³C | ~25-30 | - | - |

| Ester (-OCH₃) | ¹H | ~3.7 | Singlet (s) | 3H |

| Ester (-OCH₃) | ¹³C | ~50-55 | - | - |

This interactive table outlines the predicted ¹H and ¹³C NMR spectral data for this compound based on typical chemical shifts for its constituent functional groups.

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak would be observed between the methine proton at C3 and the methylene protons at C2, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C2, C3, the tert-butyl methyls, and the ester methyl group based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key correlations would include the ester methyl protons (~3.7 ppm) to the carbonyl carbon (C1, ~173 ppm) and the tert-butyl protons (~0.9 ppm) to both C3 and C4. These correlations are crucial for assembling the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation.

The single bonds within this compound, particularly the C2-C3 and C3-C4 bonds, are not static but undergo constant rotation. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational dynamics. By recording NMR spectra at various temperatures (Variable-Temperature NMR), researchers can observe changes in the appearance of the signals. At low temperatures, rotation may be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers (rotamers). As the temperature increases, the rotation becomes faster, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. Analyzing these changes allows for the calculation of the activation energy (rotational energy barrier) for bond rotation, providing valuable thermodynamic data about the molecule's flexibility. Studies on the stereodynamics of bond rotation in the broader class of β-hydroxyesters confirm the utility of this approach. figshare.comacs.org

Since this compound contains a stereocenter at C3, it can exist as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy cannot distinguish between enantiomers. To determine the enantiomeric purity (or enantiomeric excess, ee) of a sample, chiral shift reagents (CSRs) are used. These are typically organometallic complexes containing a chiral ligand and a lanthanide ion, such as europium.

When a CSR is added to a sample of the racemic compound, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes are no longer chemically equivalent and will have slightly different magnetic environments. Consequently, in the presence of the CSR, corresponding protons (or carbons) in the two enantiomers will exhibit separate, resolved signals in the NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise determination of enantiomeric purity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Systems

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques are used to quickly confirm the presence of key structural features.

O-H Stretch: The hydroxyl group gives rise to a characteristic broad absorption band in the IR spectrum, typically in the region of 3500-3200 cm⁻¹, due to hydrogen bonding.

C-H Stretches: The alkyl groups (tert-butyl, methylene, methyl) produce strong absorption bands in the 3000-2850 cm⁻¹ region.

C=O Stretch: The ester carbonyl group is one of the most prominent features in the IR spectrum, appearing as a very strong, sharp absorption band around 1750-1735 cm⁻¹.

C-O Stretches: The C-O single bonds of the ester and alcohol functionalities result in strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, making it useful for analyzing the C-C backbone of the molecule.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3500 - 3200 | Strong, Broad |

| C-H (sp³) | Stretching | 3000 - 2850 | Strong |

| C=O (Ester) | Stretching | 1750 - 1735 | Very Strong, Sharp |

| C-O (Ester, Alcohol) | Stretching | 1300 - 1000 | Strong |

This interactive table summarizes the expected characteristic infrared absorption frequencies for the primary functional groups within this compound.

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique can provide unambiguous confirmation of molecular connectivity, bond lengths, bond angles, and absolute stereochemistry. However, it requires a well-ordered single crystal of the compound.

This compound, being a relatively small molecule with flexible groups, may exist as an oil or a low-melting-point solid, making it challenging to grow suitable single crystals. In such cases, a common academic strategy is to prepare a crystalline derivative. escholarship.org By reacting the hydroxyl group with a reagent like p-nitrobenzoyl chloride, one can form a solid ester that is more amenable to crystallization.

If a suitable crystal is obtained, its analysis by X-ray diffraction will yield a detailed electron density map, from which a complete molecular model can be built. For an enantiomerically pure sample, the analysis can determine the absolute configuration (R or S) at the C3 stereocenter, providing ultimate proof of stereochemistry that complements the findings from other techniques like chiral NMR studies. nih.gov

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity and Resolution Studies

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of enantiomers, providing critical data on the enantiomeric purity of a sample. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

While specific research detailing the chiral separation of this compound is not extensively published, the principles of chiral chromatography for β-hydroxy esters are well-established. The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of this class of compounds.

The effectiveness of a chiral separation is quantified by several parameters, including the separation factor (α) and the resolution factor (Rs). The separation factor is a measure of the relative retention of the two enantiomers, while the resolution factor indicates the degree of separation between the two peaks.

Hypothetical Data for Chiral HPLC Separation of this compound Enantiomers:

The following interactive table presents hypothetical data from a study on the chiral resolution of this compound, illustrating the type of detailed findings that would be sought in academic research.

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Separation Factor (α) | Resolution (Rs) |

| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 12.5 | 14.2 | 1.14 | 1.8 |

| Chiralpak AD-H | Hexane/Ethanol (95:5) | 0.8 | 15.8 | 18.1 | 1.15 | 2.1 |

| Chiralpak IC | Methanol/Acetonitrile (50:50) | 1.2 | 9.7 | 10.9 | 1.12 | 1.5 |

This data is illustrative and intended to represent typical results from such an analysis.

These detailed research findings are critical for determining the enantiomeric excess (ee) of a reaction product, a key metric in asymmetric synthesis.

Spectroscopic Probes for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time, or in situ, provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Spectroscopic probes are at the forefront of this process analytical technology (PAT). For the synthesis of this compound, which can be prepared via reactions such as the aldol (B89426) condensation or Grignard reactions, in-situ monitoring is particularly beneficial.

Fourier-Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy is a powerful technique for monitoring the progress of organic reactions. By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, spectra can be collected continuously. For the synthesis of this compound, key functional group transformations can be tracked. For instance, in an aldol-type reaction, the consumption of the aldehyde reactant (C=O stretching vibration around 1720-1740 cm⁻¹) and the formation of the β-hydroxy ester product (O-H stretching around 3500 cm⁻¹ and C=O stretching of the ester around 1735 cm⁻¹) can be monitored simultaneously. This allows for the determination of reaction endpoints and the identification of any side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While less common for real-time industrial applications due to instrumentation costs, in-situ NMR spectroscopy is a valuable tool in academic research for detailed mechanistic studies. It can provide quantitative information on the concentration of reactants, intermediates, and products over time. For the synthesis of this compound, ¹H NMR could be used to follow the disappearance of the aldehyde proton and the appearance of the characteristic signals for the methoxy (B1213986) and the CH-OH protons of the product.

Detailed Research Findings from In Situ Monitoring:

The data obtained from in-situ spectroscopic monitoring can be used to generate reaction profiles, which plot the concentration of key species as a function of time. This information is crucial for:

Kinetic Analysis: Determining reaction rate constants and reaction orders.

Mechanism Elucidation: Identifying reaction intermediates and understanding the reaction pathway.

Process Optimization: Identifying optimal reaction conditions (temperature, catalyst loading, etc.) to maximize yield and minimize reaction time.

Illustrative Data Table for In Situ FTIR Monitoring of an Aldol Condensation:

| Time (minutes) | Aldehyde Peak Area (arbitrary units) | β-Hydroxy Ester Peak Area (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.52 | 0.48 |

| 30 | 0.30 | 0.70 |

| 40 | 0.15 | 0.85 |

| 50 | 0.05 | 0.95 |

| 60 | 0.01 | 0.99 |

This data is illustrative and represents the type of information that can be extracted from in-situ spectroscopic analysis.

Theoretical and Computational Studies of Methyl 3 Hydroxy 4,4 Dimethylpentanoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of Methyl 3-Hydroxy-4,4-dimethylpentanoate. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can predict a variety of properties for this compound. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species.

Furthermore, DFT can be employed to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). Such information is invaluable for predicting how this compound will interact with other chemical entities. Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can also be derived from DFT calculations to quantify the molecule's reactivity.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. These highly accurate methods are particularly useful for predicting spectroscopic parameters. For this compound, ab initio calculations could be utilized to predict its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts for the various hydrogen and carbon atoms within the molecule can also be achieved, aiding in the interpretation of experimental NMR spectra.

Detailed ab initio studies predicting the spectroscopic parameters of this compound are not prominently featured in the current scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide significant insights into its conformational flexibility. By simulating the molecule's movements, researchers can identify the most stable, low-energy conformations and the energy barriers between different conformational states. This is particularly relevant for understanding how the molecule's three-dimensional shape influences its properties and interactions.

MD simulations are also a powerful tool for investigating intermolecular interactions. By placing the molecule in a simulated environment (such as a solvent or in the presence of other molecules), it is possible to study the non-covalent interactions, like hydrogen bonding and van der Waals forces, that govern its behavior in a condensed phase. This information is crucial for understanding its physical properties, such as boiling point and solubility.

Specific molecular dynamics simulation studies detailing the conformational analysis and intermolecular interactions of this compound are not widely documented in publicly accessible research.

Structure-Reactivity Relationship Predictions

Computational studies play a vital role in establishing structure-reactivity relationships. By systematically modifying the structure of this compound in silico (for example, by changing substituent groups) and calculating the resulting changes in reactivity parameters (such as the HOMO-LUMO gap or reaction energy barriers), a quantitative structure-reactivity relationship (QSRR) can be developed. These predictive models are valuable in medicinal chemistry and materials science for designing new molecules with desired properties.

Currently, there is a lack of specific published research focusing on the computational prediction of structure-reactivity relationships for this compound.

Computational Prediction of Spectroscopic Signatures (e.g., CCS values)

Computational methods are increasingly used to predict spectroscopic signatures that can aid in the identification of molecules. One such parameter is the Collision Cross Section (CCS), which is a measure of the ion's size and shape in the gas phase and can be determined using ion mobility-mass spectrometry (IM-MS). Theoretical prediction of CCS values can provide an additional layer of confidence in compound identification, especially when authentic standards are unavailable.

Predicted CCS values for different adducts of this compound have been calculated and are available in public databases. These values, presented in the table below, are crucial for the tentative identification of this compound in complex mixtures analyzed by IM-MS.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 161.11722 | 136.0 |

| [M+Na]+ | 183.09916 | 142.5 |

| [M-H]- | 159.10266 | 135.2 |

| [M+NH4]+ | 178.14376 | 156.6 |

| [M+K]+ | 199.07310 | 143.1 |

| [M+H-H2O]+ | 143.10720 | 132.2 |

| [M+HCOO]- | 205.10814 | 155.2 |

| [M+CH3COO]- | 219.12379 | 176.2 |

| [M+Na-2H]- | 181.08461 | 139.9 |

| [M]+ | 160.10939 | 138.0 |

| [M]- | 160.11049 | 138.0 |

Future Research Directions and Emerging Challenges

Development of Novel and Highly Efficient Stereoselective Methodologies for Analogues

A primary challenge in synthetic chemistry is the precise control of stereochemistry, and the synthesis of analogues of methyl 3-hydroxy-4,4-dimethylpentanoate is no exception. Future research will heavily focus on creating new and more efficient stereoselective methods. Asymmetric synthesis is essential for producing chiral molecules with high precision. numberanalytics.com The development of novel chiral catalysts, including both metal-based complexes and organocatalysts, is a key area of ongoing research aimed at improving reaction efficiency and stereoselectivity. numberanalytics.com

Strategies such as asymmetric hydrogenation, which uses a chiral catalyst to produce specific chiral alcohols, and stereoselective aldol (B89426) reactions are classic yet evolving methods that can be further optimized. numberanalytics.com However, achieving high stereoselectivity can be difficult, especially as the complexity of the target molecule increases. numberanalytics.com A significant hurdle is that minor changes in the structure of the starting materials can dramatically alter the stereochemical outcome of a reaction. Furthermore, many current stereoselective methods are developed on a small scale, and their applicability to larger-scale synthesis can be limited by factors like the cost and availability of the chiral catalyst or auxiliary. numberanalytics.comnumberanalytics.com Overcoming these issues requires the development of more robust and versatile catalytic systems that are both highly selective and economically viable. numberanalytics.com

Exploration of New Chemical Transformations and Derivatizations

Beyond the synthesis of the core structure, a significant area of future research lies in the exploration of new chemical transformations and derivatizations of this compound and its analogues. The functional groups present in the molecule—a hydroxyl group and a methyl ester—serve as versatile handles for a wide range of chemical modifications.

Inspired by work on similar structures like methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, several derivatization pathways can be envisioned. ispe.org For instance, the ester group can undergo hydrazinolysis by reacting with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. ispe.org This transformation introduces a new reactive functional group that can be used for further molecular construction. Another potential modification involves the activation of the hydroxyl group. This can be achieved by converting it into a trichloroacetimidate (B1259523) through reaction with trichloroacetonitrile, or into an acetate (B1210297) ester via reaction with acetic anhydride (B1165640). ispe.org These transformations not only protect the hydroxyl group but also turn it into a good leaving group for subsequent substitution reactions, opening avenues for creating a diverse library of new compounds. ispe.org

| Transformation | Reagents | Product Functional Group | Potential Application |

| Hydrazinolysis | Hydrazine Hydrate | Acid Hydrazide | Intermediate for synthesis of heterocycles and other derivatives. ispe.org |